molecular formula C27H48O6 B1201888 Scymnol CAS No. 6785-34-8

Scymnol

Cat. No. B1201888
CAS RN: 6785-34-8
M. Wt: 468.7 g/mol
InChI Key: DIPHJTHZUWDJIK-JPLAUYQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-scymnol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 24-hydroxy steroid, a 26-hydroxy steroid and a 27-hydroxy steroid. It derives from a hydride of a 5beta-cholestane.

Scientific Research Applications

Prophylactic Effects in Vascular Disorders

Scymnol has demonstrated significant prophylactic effects in vascular disorders. Studies have shown that it effectively prevents lesion development in a rat peripheral arterial occlusion model. This includes reducing edematous swelling, gangrene, and alterations in blood coagulation parameters and platelet aggregation. These findings suggest its potential clinical utility in preventing thrombotic peripheral arterial occlusive disorders, mainly due to its ability to protect against endothelial cell damage caused by lactic acidosis (Ishida, Nakayasu, Nukaya, & Tsuji, 1998), (Ishida, Nakayasu, Nukaya, & Tsuji, 1999).

Protective Effects Against Cerebral Anoxia

Scymnol has shown a significant protective action against cerebral anoxia in various experimental models. This includes an increase in partial oxygen pressure of arterial blood and an enhancement of survival time under hypoxic conditions. Its protective effect was found to be slightly greater than idevenone, a known anti-anoxic agent (Ishida, Kinoshita, Yamamoto, Nukaya, Tsuji, & Kosuge, 1994).

Hepatoprotective Properties

Scymnol has been shown to protect mice from hepatotoxic effects of paracetamol overdose. This suggests that its structural moiety, specifically the tri-hydroxyl-substituted aliphatic side chain, is crucial for its hepatoprotective action. This provides insights into its potential therapeutic application in treating liver damage (Hodges, Carter, Kalafatis, Wright, & Macrides, 2016).

Dermatological Applications

Scymnol's derivatives have found use in dermatology, particularly in cosmetics. The shark bile salt, sodium scymnol sulfate, is marketed for excess oil absorption and reduction of pores, demonstrating the effectiveness of traditional remedies in scientific and commercial applications (Guardiola-Griffiths, 2011).

Biotransformation Studies

Studies on scymnol's biotransformation in rat liver microsomes have shed light on its metabolic pathways, indicating various hepatic enzyme-catalyzed reactions. This research provides valuable insights into the use of scymnol as a therapeutic nutraceutical in higher vertebrates (Glowacki, Hodges, Wynne, Wright, Kalafatis, & Macrides, 2019).

properties

CAS RN

6785-34-8

Product Name

Scymnol

Molecular Formula

C27H48O6

Molecular Weight

468.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O6/c1-15(4-7-22(31)16(13-28)14-29)19-5-6-20-25-21(12-24(33)27(19,20)3)26(2)9-8-18(30)10-17(26)11-23(25)32/h15-25,28-33H,4-14H2,1-3H3/t15-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1

InChI Key

DIPHJTHZUWDJIK-JPLAUYQNSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(CO)CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

synonyms

5 beta-cholestane-3alpha,7 alpha,12 alpha,24,26,27-hexol
scymnol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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